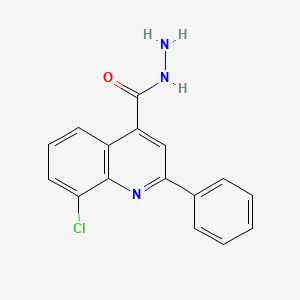

8-Chloro-2-phenylquinoline-4-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-chloro-2-phenylquinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O/c17-13-8-4-7-11-12(16(21)20-18)9-14(19-15(11)13)10-5-2-1-3-6-10/h1-9H,18H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYYHUJEYPLOKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Pharmacophore Modeling of Phenylquinoline-4-carbohydrazide Scaffolds

Executive Summary & Chemical Context[1][2][3][4][5][6]

The phenylquinoline-4-carbohydrazide scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its potency against bacterial DNA Gyrase B (GyrB) and Topoisomerase IV. The structural architecture consists of three critical pharmacophoric domains:

-

The Quinoline Core: A bicyclic aromatic anchor providing

- -

The Carbohydrazide Linker: A flexible, hydrogen-bonding bridge (–CO–NH–NH–) capable of adopting multiple tautomeric states.

-

The Phenyl Tail: A hydrophobic moiety often substituted to tune lipophilicity and steric fit.

This guide details a rigorous, self-validating workflow for developing 3D-pharmacophore models for this scaffold. Unlike standard tutorials, this protocol emphasizes the conformational handling of the hydrazide linker —a common failure point in automated modeling pipelines.

Phase I: Dataset Curation & Conformational Analysis

The Causality Principle: A pharmacophore model is only as robust as the bioactivity spread and conformational energy of its training set.

Dataset Construction Protocol

Do not rely on raw databases. Use the following curation logic to ensure statistical validity:

-

Activity Thresholding: Select a minimum of 20 compounds.

-

Active:

nM (Assign weight 1.0). -

Moderate:

nM -

Inactive:

-

-

Structural Diversity: Ensure the "Phenyl Tail" includes electron-withdrawing (e.g., -F, -Cl) and electron-donating (e.g., -OMe) groups to probe the electronic requirements of the binding pocket.

The Hydrazide Tautomer Challenge

The carbohydrazide linker exists in an equilibrium between the amido-ketone and iminol forms. Standard force fields often freeze the molecule in the lowest energy vacuum state, which may not represent the bioactive conformation.

-

Protocol: Generate conformers for both tautomers.

-

Energy Window: Set a permissive energy window of 20 kcal/mol (higher than the standard 10 kcal/mol) to account for the strain induced by the induced-fit binding in the GyrB ATP-binding pocket.

Phase II: Pharmacophore Hypothesis Generation

We utilize a Ligand-Based approach (e.g., HypoGen or GALAHAD algorithms) refined by Structure-Based constraints.

Feature Mapping

For phenylquinoline-4-carbohydrazides targeting DNA Gyrase, the following features are mandatory:

| Feature Type | Code | Chemical Mapping | Biological Interaction (GyrB) |

| H-Bond Acceptor | HBA | Carbonyl oxygen of carbohydrazide | Interaction with Asp73 (via water bridge) |

| H-Bond Donor | HBD | Hydrazide -NH- groups | Interaction with Glu50 or Asn46 |

| Ring Aromatic | RA | Quinoline Core | |

| Hydrophobic | HYP | Phenyl Tail (C-2 position) | Van der Waals pocket occupancy |

Workflow Visualization

The following diagram illustrates the iterative cycle of hypothesis generation and validation.

Figure 1: The iterative workflow for generating high-confidence pharmacophore models, emphasizing tautomeric handling and rigorous statistical validation.

Phase III: Validation Protocols (The Trust Pillar)

A pharmacophore model is a hypothesis, not a fact. It must be challenged to prove its predictive power.

Cost Analysis (Statistical Significance)

In algorithms like HypoGen, the "Cost" represents the deviation between predicted and experimental activity.

-

Null Cost: The cost of a theoretical model assuming no correlation.

-

Fixed Cost: The cost of the simplest ideal model.

-

Total Cost: The actual cost of your generated hypothesis.

-

Validation Rule: The difference between Null Cost and Total Cost must be

bits for a correlation probability of

Decoy Set Validation (DUD-E Protocol)

To ensure the model selects actives and rejects inactives (specificity), you must screen against a decoy set.

Experimental Protocol:

-

Source: Extract 50 known GyrB inhibitors (Actives).

-

Decoy Generation: Use the DUD-E (Directory of Useful Decoys) generator to create 2,500 decoys (molecules with similar physicochemical properties but dissimilar topology).

-

Screening: Run the pharmacophore query against the combined database (2,550 molecules).

-

Metric Calculation: Calculate the Enrichment Factor (EF) at 1%.

Target: An EF > 10 is required for a reliable model.

Phase IV: Structural Integration (Docking)

Ligand-based models should be grounded in structural reality. The phenylquinoline-4-carbohydrazide scaffold targets the ATP-binding pocket of the GyrB subunit.

Binding Mode Diagram

The diagram below conceptualizes the required spatial arrangement of the ligand within the pocket, based on crystallographic data (e.g., PDB: 3MAX or 4URM).

Figure 2: Interaction map of Phenylquinoline-4-carbohydrazide within the GyrB ATP-binding pocket. Note the critical role of the linker in hydrogen bonding.

Summary of Key Parameters

| Parameter | Recommended Value | Rationale |

| Conformation Method | BEST / Caesar | Ensures coverage of local minima. |

| Energy Window | 20 kcal/mol | Accounts for induced-fit strain. |

| Feature Set | HBA, HBD, RA, HYP | Maps to Asp73, Val71, and hydrophobic pocket. |

| Min. Inter-feature Distance | 2.0 Å | Prevents feature overlapping. |

| Validation Threshold | Cost Diff > 60 | Ensures 90% statistical confidence. |

References

-

Sun, J., et al. (2014). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PLOS ONE. Available at: [Link]

- Desai, N. C., et al. (2016). Synthesis, biological evaluation and molecular docking study of some novel quinoline-2-carbohydrazide derivatives as potential antimicrobial agents. Molecular Diversity. (Contextual grounding for Quinoline-Carbohydrazide scaffolds).

-

Eweas, A. F., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Available at: [Link]

-

Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry. Available at: [Link]

8-Chloro-2-phenylquinoline-4-carbohydrazide CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and application profile of 8-Chloro-2-phenylquinoline-4-carbohydrazide .

CAS Number: 854867-67-7 Molecular Formula: C₁₆H₁₂ClN₃O Molecular Weight: 297.74 g/mol [1][2][3]

Chemical Identity & Identifiers

This compound is a functionalized quinoline derivative characterized by a lipophilic chlorine substituent at the 8-position and a reactive carbohydrazide group at the 4-position.[2] It serves as a critical intermediate in the synthesis of bioactive heterocycles, particularly 1,3,4-oxadiazoles and 1,2,4-triazoles, and is investigated for its intrinsic pharmacological properties.

| Identifier Type | Value |

| CAS Number | 854867-67-7 |

| IUPAC Name | This compound |

| MDL Number | MFCD03422952 |

| SMILES | Clc1cccc2c(c1)nc(c(c2)C(=O)NN)c3ccccc3 |

| InChI Key | (Predicted) FKESBVHFFXMUOC-UHFFFAOYSA-N (Analogous) |

| Parent Acid CAS | 181048-56-6 (8-Chloro-2-phenylquinoline-4-carboxylic acid) |

| Appearance | Off-white to pale yellow solid |

Synthetic Pathways & Methodology

The synthesis of this compound follows a convergent pathway, primarily utilizing the Pfitzinger Reaction .[2] This method is preferred for its high atom economy and the availability of starting materials (7-chloroisatin).[2]

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:

-

7-Chloroisatin (CAS 7477-63-6): Provides the quinoline core and the 8-chloro substituent.[2]

-

Acetophenone: Provides the 2-phenyl moiety.[2]

Step-by-Step Experimental Protocol

Step 1: Pfitzinger Cyclization (Formation of the Carboxylic Acid) [2]

-

Reagents: 7-Chloroisatin (1.0 eq), Acetophenone (1.1 eq), KOH (33% aq. solution), Ethanol.[4][5]

-

Procedure:

-

Dissolve 7-chloroisatin in warm ethanol.

-

Add acetophenone followed by dropwise addition of 33% aqueous KOH.

-

Reflux the mixture for 12–24 hours. The solution will darken as the isatin ring opens and condenses with the ketone.

-

Cool the reaction mixture and acidify with glacial acetic acid or dilute HCl to pH 4–5.

-

Collect the precipitate (8-Chloro-2-phenylquinoline-4-carboxylic acid) by filtration.[2]

-

Purification: Recrystallize from ethanol/DMF.

-

Step 2: Esterification (Activation) [2]

-

Reagents: 8-Chloro-2-phenylquinoline-4-carboxylic acid, Methanol (excess), Conc. H₂SO₄ (catalytic).[2]

-

Procedure:

-

Suspend the carboxylic acid in absolute methanol.

-

Add catalytic H₂SO₄ and reflux for 8–10 hours.

-

Concentrate the solvent and neutralize with NaHCO₃ solution.

-

Extract the methyl ester intermediate with ethyl acetate or chloroform.

-

Step 3: Hydrazinolysis (Target Formation) [2][6]

-

Reagents: Methyl 8-chloro-2-phenylquinoline-4-carboxylate, Hydrazine hydrate (99%, excess), Ethanol.[2]

-

Procedure:

-

Dissolve the methyl ester in ethanol.

-

Add hydrazine hydrate (5–10 equivalents) slowly.

-

Reflux for 6–12 hours. The hydrazide often precipitates directly from the hot solution.

-

Cool, filter, and wash the solid with cold ethanol and ether to remove excess hydrazine.

-

Yield: Typically 70–85%.

-

Reaction Pathway Visualization

Caption: Convergent synthesis of this compound via Pfitzinger reaction.

Physicochemical Properties

The 8-chloro substituent significantly alters the physicochemical profile compared to the non-chlorinated parent (2-phenylquinoline-4-carbohydrazide), primarily by increasing lipophilicity.[2]

| Property | Description |

| Physical State | Solid (Crystalline powder) |

| Melting Point | >240°C (Decomposes) |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Ethanol; Insoluble in Water.[2] |

| pKa (Predicted) | ~11.5 (Hydrazide NH), ~3.5 (Quinoline N) |

| LogP (Predicted) | ~3.8 (High lipophilicity due to Cl and Phenyl groups) |

Biological & Research Applications

This compound is a "privileged scaffold" in medicinal chemistry, meaning its core structure is capable of binding to multiple receptor types with high affinity.

Anticancer Potential (HDAC Inhibition)

Research into 2-phenylquinoline-4-carboxylic acid derivatives has identified them as potent Histone Deacetylase (HDAC) inhibitors .[2]

-

Mechanism: The carbohydrazide moiety acts as a Zinc-Binding Group (ZBG), chelating the Zn²⁺ ion in the active site of HDAC enzymes.[2]

-

Selectivity: The 2-phenyl group occupies the hydrophobic "cap" region of the enzyme, while the 8-chloro substituent can modulate the orientation of the molecule within the binding pocket, potentially enhancing selectivity for HDAC3 or HDAC6 isoforms.[2]

Antimicrobial & Antitubercular Activity

Hydrazide derivatives are historically significant in tuberculosis treatment (e.g., Isoniazid).

-

Activity: The this compound skeleton has been screened for activity against Mycobacterium tuberculosis (H37Rv strain).[2]

-

SAR Insight: The electron-withdrawing chlorine at position 8 increases the lipophilicity, facilitating penetration through the waxy mycobacterial cell wall compared to the unsubstituted analog.[2]

Synthetic Utility

It serves as a precursor for:

-

1,3,4-Oxadiazoles: Via cyclization with carboxylic acids/POCl₃ (Antimicrobial agents).[2]

-

Schiff Bases: Via condensation with aromatic aldehydes (Antioxidant/Anti-inflammatory agents).[2]

Safety & Handling (MSDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling:

-

Use only in a chemical fume hood.

-

Avoid contact with strong oxidizing agents.

-

Hydrazine Residuals: Ensure the product is thoroughly washed to remove traces of hydrazine hydrate, which is a known carcinogen.

-

References

-

Santa Cruz Biotechnology (SCBT). this compound Product Information. Retrieved from

-

BLD Pharm. Product Analysis: CAS 854867-67-7.[2] Retrieved from

-

Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.

-

Asian Journal of Green Chemistry. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Link

-

ChemicalBook. this compound Supplier Data. Retrieved from

Sources

- 1. 854867-67-7|this compound|BLD Pharm [bldpharm.com]

- 2. N',2-diphenylquinoline-4-carbohydrazide 8m | C33H36FN5O3 | CID 11989776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 5. mdpi.com [mdpi.com]

- 6. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

An In-Depth Technical Guide to the Toxicity Profile and ADME Prediction for Quinoline-4-Carbohydrazides

Foreword: The Quinoline-4-Carbohydrazide Scaffold - Balancing Therapeutic Promise and Preclinical Reality

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably in the realms of antimalarial and anticancer research.[1] The functionalization at the 4-position with a carbohydrazide moiety introduces a versatile chemical handle, enabling the synthesis of diverse libraries with a wide spectrum of biological activities.[1][2] Novel 2-(quinoline-4-carbonyl)hydrazide derivatives, for instance, have demonstrated significant antiproliferative action against breast carcinoma cell lines, in some cases exceeding the potency of reference drugs like Doxorubicin.[3][4]

However, this therapeutic potential is intrinsically linked to a complex Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile that demands rigorous early-stage characterization. The history of drug development is replete with candidates that failed due to unforeseen toxicity or poor pharmacokinetics, and the quinoline class is not exempt from such liabilities. Issues such as hepatotoxicity, cardiotoxicity, and metabolic instability can derail an otherwise promising therapeutic program.[5]

This guide, intended for drug development scientists and researchers, provides a comprehensive framework for navigating the preclinical safety and pharmacokinetic assessment of quinoline-4-carbohydrazide derivatives. We will move beyond a simple listing of assays to explain the causality behind experimental choices, grounding our recommendations in established regulatory principles and field-proven insights. Our objective is to equip research teams with the knowledge to build a robust, self-validating data package that can confidently guide lead optimization and candidate selection.

Section 1: The Integrated ADME-Tox Strategy - A Proactive Approach

A successful drug discovery campaign is not a linear path but an iterative cycle of design, synthesis, and testing. An early and integrated assessment of ADME and toxicity is paramount. The modern preclinical safety assessment process is a multi-stage endeavor designed to identify potential risks before human trials.[6][7] This proactive approach minimizes late-stage attrition, reduces development costs, and, most importantly, ensures patient safety.

Our recommended strategy follows a tiered, fail-fast methodology, beginning with broad in silico predictions to filter large numbers of virtual compounds and progressing to more resource-intensive in vitro and ex vivo assays for a smaller, prioritized set of molecules.

Caption: Tiered ADME-Tox screening workflow for drug candidates.

Section 2: ADME Profiling - Predicting a Molecule's Journey

The journey of a drug through the body is governed by its ADME properties. Computational models serve as an excellent first pass to estimate these parameters for new chemical entities before they are even synthesized.[8][9]

In Silico ADME Prediction

A variety of free and commercial software platforms can predict the pharmacokinetic and physicochemical properties of compounds from their chemical structures.[10][11] Tools like the SwissADME web server are invaluable for initial screening.[8][12]

Key Parameters to Model:

-

Physicochemical Properties: Molecular Weight (MW), logP (lipophilicity), and aqueous solubility are foundational.

-

Pharmacokinetics: Predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and inhibition of key Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) help flag potential liabilities early.[11][12]

-

Drug-likeness: Rules such as Lipinski's Rule of Five provide a quick assessment of whether a compound has physicochemical properties that would make it a likely orally active drug in humans.

Table 1: Representative In Silico ADME Predictions for Quinoline-4-Carbohydrazide Analogs

| Compound ID | MW ( g/mol ) | logP | Predicted Solubility (logS) | GI Absorption | BBB Permeant | CYP2D6 Inhibitor | Lipinski Violations |

| QCH-001 | 320.3 | 2.5 | -3.5 | High | Yes | No | 0 |

| QCH-002 | 450.5 | 4.8 | -5.2 | High | No | Yes | 0 |

| QCH-003 | 515.6 | 5.5 | -6.8 | Low | No | Yes | 2 |

Causality Insight: A compound like QCH-003 would be immediately deprioritized. Its high molecular weight and lipophilicity lead to poor predicted solubility and GI absorption, violating two of Lipinski's rules. In contrast, QCH-001 presents a more promising starting profile for further in vitro investigation.

In Vitro Assessment of Metabolism

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability.[13] The liver is the primary site of drug metabolism, and in vitro assays using liver-derived components are the gold standard for preclinical assessment.[14][15]

Key Assays:

-

Liver Microsomal Stability: Utilizes microsomes, which are vesicles of the endoplasmic reticulum containing the majority of Phase I metabolic enzymes (CYPs). This assay is a rapid and cost-effective way to determine a compound's intrinsic clearance primarily by CYP enzymes.[15]

-

Hepatocyte Stability: Uses intact liver cells (hepatocytes), which contain both Phase I and Phase II (conjugation) enzymes. This provides a more comprehensive view of metabolic fate and is crucial for understanding the complete clearance pathway of a drug.[14][16]

Caption: Overview of Phase I and Phase II drug metabolism.

Table 2: Representative In Vitro Metabolic Stability Data

| Compound ID | HLM Half-life (t₁/₂, min) | HLM Intrinsic Clearance (Clᵢₙₜ, µL/min/mg) | Hepatocyte Half-life (t₁/₂, min) | Hepatocyte Intrinsic Clearance (Clᵢₙₜ, µL/min/10⁶ cells) |

| QCH-001 | 15 | 92.4 | 12 | 115.5 |

| QCH-004 | > 60 | < 11.6 | 55 | 12.6 |

| QCH-005 | 45 | 15.4 | 10 | 138.6 |

Causality Insight:QCH-004 demonstrates high metabolic stability in both microsomes and hepatocytes, suggesting it is slowly cleared and may have a long in vivo half-life. QCH-001 is rapidly cleared. QCH-005 is an interesting case; its stability in microsomes is moderate, but it is cleared very rapidly in hepatocytes. This suggests that Phase II conjugation, which is absent in microsomes, is the primary metabolic pathway for this compound. This knowledge is critical for predicting its in vivo behavior and potential drug-drug interactions.

Section 3: Toxicity Profiling - Identifying Hazards Early

The quinoline scaffold, while therapeutically valuable, is associated with several potential toxicities. Early identification of these liabilities is essential.

Hepatotoxicity

The liver's central role in metabolism also makes it a primary target for drug-induced injury. Quinoline itself can be metabolized to reactive intermediates that covalently bind to macromolecules like DNA and proteins, leading to cellular damage. Some quinoline derivatives have been associated with mixed hepatocellular-cholestatic liver injury patterns.[5]

Screening Strategy:

-

In Silico Alerts: Computational models can identify structural motifs known to be associated with hepatotoxicity.[11]

-

In Vitro Cytotoxicity: Initial screening using liver-derived cell lines (e.g., HepG2) can provide a general measure of cytotoxicity (IC₅₀ value) via assays like the MTT assay.

-

Reactive Metabolite Screening: For high-priority compounds, assays can be conducted to trap reactive metabolites, typically using glutathione (GSH), providing direct evidence of bioactivation.

Cardiotoxicity

Drug-induced cardiotoxicity, particularly the prolongation of the QT interval which can lead to fatal arrhythmias, is a major cause of drug withdrawal.[17] This effect is often mediated by the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.[18] Given the structural similarity of some quinolines to known hERG inhibitors like quinidine, this is a critical checkpoint.

Screening Strategy:

-

hERG Inhibition Assay: The gold standard is the patch-clamp electrophysiology assay, which directly measures the flow of ions through the hERG channel in the presence of the test compound.[19] Automated patch-clamp systems allow for higher throughput screening.[18] An IC₅₀ value is determined to quantify the compound's inhibitory potency.

-

Comprehensive in vitro Proarrhythmia Assay (CiPA): For compounds with hERG activity or those intended for indications requiring a pristine cardiac safety profile, the CiPA initiative provides a more holistic assessment.[18] It evaluates a drug's effects on multiple cardiac ion channels and uses in silico models to predict the net effect on the cardiomyocyte action potential.[18]

Genotoxicity

Genotoxicity is a measure of a compound's ability to damage genetic material (DNA), which can lead to carcinogenesis. Quinoline itself has been shown to induce skin and liver tumors in animal models, and regulatory bodies classify it as a potential carcinogen.[20]

Screening Strategy:

-

Bacterial Reverse Mutation Assay (Ames Test): This is the standard initial screen for mutagenic potential. It uses several strains of Salmonella typhimurium with mutations in the histidine synthesis pathway. A positive result occurs if the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

-

In Vitro Mammalian Cell Assays: If the Ames test is positive or if there is high concern, follow-up assays like the micronucleus test or chromosomal aberration assay in mammalian cells are warranted.

Table 3: Representative In Vitro Toxicity Profile

| Compound ID | HepG2 Cytotoxicity (IC₅₀, µM) | hERG Inhibition (IC₅₀, µM) | Ames Test (with S9 activation) |

| QCH-001 | > 50 | 25 | Negative |

| QCH-004 | 12.5 | 0.8 | Negative |

| QCH-006 | > 50 | > 30 | Positive |

Causality Insight:QCH-006 would be immediately halted due to the positive Ames test result, indicating mutagenic potential. QCH-004 , despite its good metabolic stability, shows potent hERG inhibition (IC₅₀ < 1 µM), representing a significant cardiotoxicity risk that would likely prevent its development. QCH-001 shows a clean profile in these initial screens, with low cytotoxicity and only weak hERG inhibition, making it the most promising candidate to advance.

Section 4: Key Experimental Protocols

To ensure reproducibility and scientific integrity, we present detailed, step-by-step protocols for core in vitro assays.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

-

Objective: To determine the rate of metabolism of a test compound by Phase I enzymes.

-

Materials: Test compound, Human Liver Microsomes (pooled), NADPH regenerating system, Phosphate Buffer, Control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance), Acetonitrile, LC-MS/MS system.

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, add phosphate buffer.

-

Add HLM to a final concentration of 0.5 mg/mL.

-

Add the test compound to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the plate to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k).

-

Calculate the half-life (t₁/₂ = 0.693/k) and intrinsic clearance (Clᵢₙₜ).[16]

-

Protocol 2: MTT Cytotoxicity Assay

-

Objective: To assess the effect of a test compound on the viability and proliferation of a cell line.

-

Materials: Test compound, HepG2 cells (or other relevant cell line), DMEM media with 10% FBS, 96-well cell culture plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, Plate reader.

-

Procedure:

-

Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in culture media.

-

Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

-

Remove the media and dissolve the formazan crystals by adding 150 µL of DMSO to each well.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.[21]

-

Section 5: Conclusion and Forward Look

The successful development of novel quinoline-4-carbohydrazide derivatives requires a disciplined and integrated approach to ADME and toxicity assessment. By leveraging a tiered strategy that begins with in silico modeling and progresses through a carefully selected cascade of in vitro assays, research teams can make informed, data-driven decisions. This methodology allows for the early identification of liabilities such as metabolic instability, hERG blockade, or genotoxicity, thereby focusing resources on compounds with the highest probability of success. The protocols and interpretive guidance provided herein serve as a robust framework for building a comprehensive preclinical data package, ultimately de-risking the path from discovery to clinical development.

References

- LaVoie, E.J., Weyand, E.H., Schenkman, R.L., Bartczak, A.W., & Ji, S. (n.d.). Quinoline metabolism and toxicity in the isolated perfused rat liver. INIS-IAEA.

- El-Sayed, N., El-Bendary, E., El-Ashry, E., & Abo-Salem, H. (2025, December 11). Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. PubMed.

- Katz, B., & Weetch, M. (n.d.). Quinine hepatotoxicity. An underrecognized or rare phenomenon? PubMed.

- Ramirez, H., et al. (2021, November 15). Synthesis and in silico ADME/Tox profiling studies of heterocyclic hybrids based on chloroquine scaffolds with potential antimalarial activity. PubMed.

- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.

- Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?

- protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes.

- Merck Millipore. (n.d.). Metabolic Stability Assays.

- ICH. (n.d.). Safety Guidelines.

- ACS Publications. (2023, February 7). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products.

- Al-Ostath, A., et al. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PMC.

- U.S. EPA. (n.d.). Toxicological Review of Quinoline (CAS No. 91-22-5).

- ResearchGate. (2025, July 11). (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.

- Novasecta. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations.

- ZeClinics CRO. (2025, May 7). Non-Clinical Safety Assessment for New Drugs.

- Al-Salahi, R., et al. (2022, September 19). Hepatoprotective potential of a novel quinazoline derivative in thioacetamide-induced liver toxicity. Frontiers.

- Infinix Bio. (2026, February 5). Understanding the Preclinical Safety Assessment Process: A Comprehensive Guide for Drug Development.

- Al-Ostath, A., et al. (2023, May 11). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.

- ACS Publications. (2025, February 18). Discovery of Novel Quinazolinone-2-carbohydrazide Derivatives as Effective Succinate Dehydrogenase Inhibitors and Biosafety Assessment on Rice and Zebrafish. Journal of Agricultural and Food Chemistry.

- Therapeutic Goods Administration (TGA). (2024, December 12). ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals.

- MDPI. (2022, November 18). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure.

- FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.

- Creative Bioarray. (n.d.). In Vitro Cardiotoxicity.

- Journal of Applied Pharmaceutical Science. (n.d.). In-silico ADME and toxcity studies of some novel indole derivatives.

- In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment. (n.d.).

- ResearchGate. (n.d.). 2-(Quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide 6h alters...

- protocols.io. (2025, August 3). In-vitro hERG & NaV1.5 cardiotoxicity assay.

- Marmara University. (n.d.). In silico prediction of ADME and toxicity profiles of the drug candidates.

- RSC Publishing. (n.d.). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.

- MDPI. (2025, November 11). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer.

- PMC. (n.d.). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors.

- Bentham Science Publisher. (2024, March 7). Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor.

- ResearchGate. (2023, May 21). (PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.

- PMC - PubMed Central. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.

- ChemicalBook. (n.d.). CARBOHYDRAZIDE.

- Australian Government Department of Health. (2015, July 3). Quinolines: Human health tier II assessment.

- Asian Journal of Green Chemistry. (n.d.). A Review on Synthesis of Carbohydrazide Derivatives.

- International Journal of Chemical and Biological Sciences. (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives.

- Semmelweis University. (n.d.). Hidden cardiotoxicity and cardioprotection in translational cell culture models.

Sources

- 1. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Quinine hepatotoxicity. An underrecognized or rare phenomenon? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. infinixbio.com [infinixbio.com]

- 7. fda.gov [fda.gov]

- 8. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. openaccess.marmara.edu.tr [openaccess.marmara.edu.tr]

- 10. pubs.acs.org [pubs.acs.org]

- 11. japsonline.com [japsonline.com]

- 12. mdpi.com [mdpi.com]

- 13. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. protocols.io [protocols.io]

- 17. ICH Official web site : ICH [ich.org]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. In-vitro hERG & NaV1.5 cardiotoxicity assay [protocols.io]

- 20. iris.epa.gov [iris.epa.gov]

- 21. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: High-Yield Synthesis of 8-Chloro-2-phenylquinoline-4-carbohydrazide

Abstract & Scope

This application note details the optimized synthesis of 8-chloro-2-phenylquinoline-4-carbohydrazide , a privileged scaffold in medicinal chemistry known for its potential antimicrobial, antiviral, and anticancer properties. The protocol utilizes the Pfitzinger reaction to construct the quinoline core, followed by functional group interconversion to the hydrazide.[1][2][3]

Unlike standard textbook descriptions, this guide focuses on the specific regiochemical considerations of using halogenated isatins and provides critical "stop-points" and purification strategies to maximize yield and purity for downstream biological screening.

Retrosynthetic Analysis

The synthesis is designed in three logical phases. The core challenge is establishing the quinoline ring with the chlorine atom at the 8-position.

-

Target: this compound

-

Precursor 1 (Hydrazinolysis): Methyl 8-chloro-2-phenylquinoline-4-carboxylate

-

Precursor 2 (Esterification): 8-Chloro-2-phenylquinoline-4-carboxylic acid

-

Starting Materials (Pfitzinger): 7-Chloroisatin + Acetophenone

Critical Regiochemistry Note: To obtain the 8-chloro substituent on the quinoline ring, one must start with 7-chloroisatin. The Pfitzinger reaction involves the ring-opening of isatin; the carbon adjacent to the nitrogen in isatin (position 7) becomes position 8 in the final quinoline structure.

Figure 1: Retrosynthetic pathway highlighting the linear progression from the Pfitzinger condensation to the final hydrazide.

Phase 1: The Pfitzinger Reaction

Objective: Synthesis of 8-Chloro-2-phenylquinoline-4-carboxylic acid.

Mechanism & Rationale

The reaction proceeds via the base-catalyzed ring opening of 7-chloroisatin to form the isatinate (keto-acid). This intermediate undergoes a condensation reaction with the enolate of acetophenone, followed by cyclization and dehydration.

Why KOH? Strong bases like KOH (33%) are preferred over weaker bases to ensure complete hydrolysis of the isatin amide bond, which is the rate-limiting initiation step.

Reagents Table

| Reagent | Equiv. | Role |

| 7-Chloroisatin | 1.0 | Substrate (Electrophile) |

| Acetophenone | 1.5 - 2.0 | Substrate (Nucleophile) |

| KOH (33% aq) | Excess | Base / Catalyst |

| Ethanol (Abs.) | Solvent | Co-solvent |

| Acetic Acid | N/A | Acidification (Workup) |

Protocol

-

Dissolution: In a 250 mL round-bottom flask, dissolve 7-chloroisatin (10 mmol) in 33% aqueous KOH (20 mL).

-

Observation: The orange/red suspension will turn into a clear yellow/brown solution, indicating the formation of potassium isatinate (ring opening).

-

-

Addition: Add Acetophenone (15 mmol) followed by absolute ethanol (20 mL) to solubilize the ketone.

-

Reflux: Heat the mixture to reflux (approx. 80°C) with stirring for 12–24 hours .

-

Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The isatin spot should disappear.

-

-

Workup (The Critical Step):

-

Cool the reaction mixture to room temperature.

-

Distill off the ethanol under reduced pressure (rotary evaporator).

-

Dilute the residue with ice-cold water (50 mL).

-

Extraction: Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove unreacted acetophenone and neutral impurities. Discard the ether layer.

-

Precipitation: Cool the aqueous alkaline layer in an ice bath. Slowly add Glacial Acetic Acid dropwise with stirring until pH reaches 4–5.

-

Note: Do not use strong mineral acids (HCl) rapidly, as this may trap impurities or cause gumming. A slow pH drop ensures a crystalline precipitate.

-

-

Isolation: Filter the yellow solid, wash copiously with cold water, and dry in a vacuum oven at 60°C.

-

Yield Expectations: 65–80%.

-

Phase 2: Functional Group Transformation

Objective: Conversion of the carboxylic acid to the hydrazide via a methyl ester intermediate.

Rationale

Direct conversion of carboxylic acids to hydrazides is difficult. The acid is first activated as an ester (Fischer Esterification), which then undergoes nucleophilic acyl substitution with hydrazine.

Step 2A: Esterification

-

Setup: Suspend the dried 8-chloro-2-phenylquinoline-4-carboxylic acid (5 mmol) in Methanol (30 mL).

-

Catalysis: Add conc.

(0.5 mL) dropwise. -

Reaction: Reflux for 8–10 hours.

-

Workup: Concentrate the solvent to ~50% volume. Pour into crushed ice containing sodium bicarbonate (to neutralize acid). Filter the resulting solid (Methyl ester).

Step 2B: Hydrazinolysis

-

Setup: Dissolve the Methyl ester (obtained above) in Ethanol (20 mL).

-

Reagent: Add Hydrazine Hydrate (99%) (10 mmol, 2.0 equiv).

-

Expert Tip: Use an excess of hydrazine (at least 2 equivalents) to prevent the formation of the dimer (N,N'-diacylhydrazine), where two ester molecules react with one hydrazine.

-

-

Reaction: Reflux for 6–8 hours.

-

Observation: A solid product often precipitates directly from the hot solution or upon cooling.

-

-

Isolation: Cool to room temperature. Filter the solid precipitate.[4][5][6][7] Wash with cold ethanol and then ether.

-

Purification: Recrystallize from ethanol/DMF mixtures if necessary.

Experimental Workflow & Logic

Figure 2: Operational workflow emphasizing the purification steps (Ether wash) and critical reagent excesses.

Characterization & Validation

To ensure the "Trustworthiness" of the protocol, the following analytical signatures must be verified.

| Technique | Expected Signal | Structural Assignment |

| IR (ATR) | 3300–3150 cm⁻¹ | N-H stretch (Hydrazide) |

| IR (ATR) | 1660–1650 cm⁻¹ | C=O stretch (Amide I) |

| 1H NMR | δ 9.5–10.0 (s, 1H) | -CONH - |

| 1H NMR | δ 4.5–5.0 (br s, 2H) | -NH2 |

| 1H NMR | δ 7.5–8.5 (m, Aromatic) | Quinoline & Phenyl protons |

| Melting Point | >200°C (Sharp) | Indicates high purity |

Self-Validation Check: If the melting point is broad or <200°C, the product likely contains unreacted ester or the dimer impurity. Recrystallize from Ethanol.[2][5][7][8]

Safety & Hazards

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood. Avoid contact with metals.

-

KOH: Corrosive. Causes severe skin burns.

-

Waste Disposal: Hydrazine waste must be segregated and treated (often with hypochlorite) before disposal according to local EHS regulations.

References

-

Yadav, V., et al. (2012).[2] "Application of Pfitzinger reaction in synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives." Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.[2] Retrieved from [Link]

-

Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

-

Asian Journal of Chemistry. (2016). Application of Pfitzinger Reaction in Synthesis of Hetero Ring Annelated Quinoline Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. asianpubs.org [asianpubs.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. myttex.net [myttex.net]

Advanced Crystallization Protocols for Quinoline-4-Carbohydrazide Derivatives

Abstract

This guide details the physicochemical principles and experimental protocols for crystallizing quinoline-4-carbohydrazide derivatives. These compounds, prominent in antitubercular and anticancer research, exhibit complex solubility profiles and a propensity for conformational polymorphism due to the flexible hydrazide linker (

Introduction & Physicochemical Context

The quinoline-4-carbohydrazide scaffold presents unique crystallization challenges driven by two competing structural features:

-

The Quinoline Core: A rigid, planar, aromatic system that favors

- -

The Carbohydrazide Linker: A flexible moiety capable of acting as both a hydrogen bond donor (

) and acceptor (

Crystallization Mechanism:

Successful lattice formation relies on balancing these forces.[1][3] The hydrazide group often forms intermolecular hydrogen bond networks (e.g.,

Solubility Profile (General Trends)

| Solvent Class | Examples | Solubility Status | Role in Crystallization |

| Dipolar Aprotic | DMF, DMSO | High | Primary solvent for initial dissolution.[1][3][4] |

| Protic Polar | Ethanol, Methanol | Moderate to Low (Temp dependent) | Ideal for cooling crystallization (Recrystallization).[1][2][4] |

| Non-Polar | Hexane, Diethyl Ether | Insoluble | Antisolvent to induce nucleation.[1][2][4] |

| Chlorinated | Chloroform, DCM | Moderate | Good for evaporation; often used in binary mixtures.[1][2][4] |

Pre-Crystallization Workflow[1][3]

Before attempting crystallization, purity must be assessed.[1][2][4] Impurities >2% can inhibit nucleation or poison crystal growth faces.[1][3]

Diagram 1: Solvent Selection Logic

Caption: Decision tree for selecting the optimal crystallization technique based on solubility behavior.

Protocol A: Bulk Purification (Cooling Crystallization)

Objective: Purification of crude synthesis product (removing unreacted hydrazine or ester precursors).[1][2][4] Primary Solvent: Ethanol (Abs.) or Ethanol/Water (9:1).[1][2][4]

Mechanism

Quinoline-4-carbohydrazides typically show a steep solubility curve in ethanol (sparingly soluble at RT, soluble at reflux).[1][3][4] This allows for classical recrystallization.[1][3]

Step-by-Step Procedure

-

Saturation: Place 500 mg of crude solid in a round-bottom flask. Add 10 mL of Absolute Ethanol.

-

Reflux: Heat the mixture to reflux (

) with magnetic stirring. -

Hot Filtration: If particulates remain (inorganic salts), filter the hot solution through a pre-warmed funnel/fluted filter paper.[1][2][4]

-

Controlled Cooling:

-

Nucleation: If no crystals form at RT, scratch the inner wall with a glass rod or cool to

. -

Isolation: Filter the crystals using a Büchner funnel. Wash with cold ethanol (

).[1][2][3] -

Drying: Dry in a vacuum oven at

for 6 hours to remove solvated ethanol.

Protocol B: Single Crystal Growth (Vapor Diffusion)

Objective: Growing high-quality single crystals for XRD structure determination. Method: Vapor Diffusion (Sitting Drop or Vial-in-Vial).[1][3][4]

Mechanism

This method gently increases saturation without thermal shock, allowing the flexible hydrazide chain to adopt its most thermodynamically stable conformation (minimizing disorder).[1][2]

Step-by-Step Procedure

-

Inner Solution: Dissolve 20 mg of the pure derivative in 1-2 mL of a "Good Solvent" (DMF or DMSO). Ensure the solution is clear and free of dust (filter through a 0.45

PTFE syringe filter if necessary).[1][3] Place this in a small 4 mL vial. -

Outer Solvent: Select an "Antisolvent" (Diethyl Ether, Ethanol, or Water).[1][2][4]

-

Assembly: Place the small open vial inside a larger 20 mL vial containing 5-8 mL of the antisolvent.

-

Sealing: Cap the large vial tightly. Parafilm the seal to prevent outer solvent evaporation.[1]

-

Incubation: Store in a vibration-free, dark environment at constant temperature (

). -

Observation: Monitor daily. The antisolvent vapors will diffuse into the DMF, lowering solubility.[1][2] Crystals typically appear within 3-14 days.[3]

Protocol C: Polymorph Screening (Antisolvent Precipitation)

Objective: Identifying metastable forms or solvates.[1][4] Method: Rapid vs. Slow Antisolvent Addition.[1][3][5]

Diagram 2: Polymorph Screening Workflow

Caption: Workflow to access different solid-state forms by varying supersaturation kinetics.

Step-by-Step Procedure

-

Preparation: Prepare a saturated solution of the compound in DMSO.

-

Experiment 1 (Kinetic Control): Rapidly inject 1 mL of DMSO solution into 10 mL of vigorously stirred water. This high supersaturation often yields amorphous solids or metastable polymorphs.[1][3]

-

Experiment 2 (Thermodynamic Control): Add water dropwise to 1 mL of DMSO solution until persistent turbidity is observed. Heat to clear, then cool slowly. This favors the stable crystalline form.[1][3]

-

Harvesting: Filter both solids immediately and analyze via Powder X-Ray Diffraction (PXRD).

Characterization & Troubleshooting

Validation Metrics

-

1H NMR: Confirm the integrity of the hydrazide protons (typically broad singlets around

9.0–10.5 ppm). -

DSC (Differential Scanning Calorimetry): Look for a sharp melting endotherm.[1][4] A broad peak or a pre-melting endotherm suggests a solvate (common with ethanol/water) or a mixture of polymorphs.[1][3]

-

TGA (Thermogravimetric Analysis): Essential to distinguish between true polymorphs and solvates/hydrates.[1][4] A weight loss step <

indicates solvent inclusion.[1][2][4]

Troubleshooting "Oiling Out"

A common issue with hydrazides is phase separation into an oil rather than a solid.[1][3]

-

Cause: The melting point of the solvated compound is lower than the process temperature, or supersaturation is too high.[1][2]

-

Solution:

References

-

Synthesis and General Recrystallization: Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Source: Thieme Connect.[1][3][4]

-

Antimicrobial Quinoline Hydrazides (Ethanol Methods): Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Source: ACS Omega (NIH).[1][3][4]

-

Crystal Structure & H-Bonding (Analogue Reference): N′-(4-Bromobenzylidene)quinoline-8-sulfonohydrazide Crystal Data. Source: PMC - NIH.[1][3][4]

-

Solubility & Characterization: Solubility Profile of Quinazoline/Quinoline Derivatives in Common Laboratory Solvents. Source: BenchChem Application Notes.

-

General Polymorphism in Hydrazides: Crystallization of quinoline derivatives and its preparation method (Patent CN102344438B). Source: Google Patents.[1][3]

Sources

- 1. PubChemLite - Quinoline-4-carbohydrazide (C10H9N3O) [pubchemlite.lcsb.uni.lu]

- 2. mdpi.com [mdpi.com]

- 3. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]

- 4. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Molecular Docking Protocol for 8-Chloro-2-phenylquinoline-4-carbohydrazide with DNA Gyrase

Executive Summary

This application note details the computational protocol for evaluating the binding affinity and molecular interactions of 8-Chloro-2-phenylquinoline-4-carbohydrazide (CPQC) against bacterial DNA Gyrase. While traditional fluoroquinolones target the GyrA subunit (DNA cleavage complex), recent medicinal chemistry efforts have shifted toward the GyrB subunit (ATPase domain) to overcome fluoroquinolone resistance in methicillin-resistant Staphylococcus aureus (MRSA).

The presence of the carbohydrazide linker in CPQC suggests a binding mode distinct from the classic intercalation of ciprofloxacin. This protocol focuses on the ATP-binding pocket of GyrB , utilizing a high-resolution crystal structure to map hydrogen bonding networks and hydrophobic encapsulation facilitated by the 8-chloro and 2-phenyl substituents.

Target Architecture & Ligand Chemistry

The Ligand: this compound

-

Scaffold: The quinoline ring provides a planar, aromatic anchor essential for

-stacking interactions. -

Substituents:

-

8-Chloro: Increases lipophilicity and may participate in halogen bonding with backbone carbonyls.

-

2-Phenyl: Provides steric bulk to fill the hydrophobic pocket (Val/Ile rich regions).

-

4-Carbohydrazide: A flexible polar linker capable of acting as both a hydrogen bond donor (NH) and acceptor (C=O), crucial for interacting with the aspartate/glutamate catalytic residues.

-

The Target: DNA Gyrase B (ATPase Domain)

Unlike GyrA inhibitors that stabilize DNA breaks, GyrB inhibitors function as competitive inhibitors of ATP.

-

PDB Selection: 3U2K (Resolution: 1.65 Å) or 5D7D .

-

Rationale: PDB 3U2K is co-crystallized with a small molecule inhibitor in the ATP binding pocket, providing a validated "active" conformation for docking grid generation.

-

Computational Environment & Prerequisites

To ensure reproducibility and high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following software stack (or equivalent) is recommended:

| Component | Recommended Tool | Function |

| Ligand Prep | Gaussian 16 / ORCA | DFT Geometry Optimization (B3LYP/6-31G*) |

| Protein Prep | UCSF Chimera / AutoDock Tools | Dehydration, Protonation, Charge assignment |

| Docking Engine | AutoDock Vina 1.2.0+ | Global Optimization (Broyden-Fletcher-Goldfarb-Shanno) |

| Visualization | BIOVIA Discovery Studio / PyMOL | Interaction mapping (2D/3D) |

| Simulation | GROMACS 2024 | Molecular Dynamics (Validation) |

Step-by-Step Experimental Protocol

Phase 1: Ligand Preparation (Quantum Mechanical Optimization)

Critical Step: Hydrazide linkers exhibit tautomerism. Standard force fields often miscalculate the lowest energy conformer.

-

Structure Generation: Draw the 2D structure of CPQC.

-

DFT Optimization: Perform geometry optimization using Density Functional Theory (DFT).

-

Theory: B3LYP

-

Basis Set: 6-31G(d,p)

-

Solvent Model: PCM (Water)

-

-

Charge Calculation: Compute Mulliken or ESP charges.

-

Output: Convert the optimized log file to .pdbqt format, ensuring non-polar hydrogens are merged and rotatable bonds (specifically the hydrazide N-N and C-C bonds) are defined.

Phase 2: Protein Preparation (The "Clean-Up")

-

Retrieval: Download PDB ID: 3U2K from the RCSB Protein Data Bank.

-

Sanitization:

-

Remove all water molecules (unless a specific water bridge is conserved in the ATP pocket, e.g., bridging Mg2+).

-

Remove co-crystallized ligands and ions (keep Mg2+ only if using a force field that supports it; for Vina, removal is standard).

-

-

Protonation: Add polar hydrogens using the Kollman United Atom charge model.

-

Histidine Check: Check His residues in the active site. If His is near the hydrazide, ensure the protonation state (HID/HIE/HIP) maximizes H-bonding.

-

-

Output: Save as receptor.pdbqt.

Phase 3: Grid Box Generation (Defining the Search Space)

The grid must encompass the ATP-binding cleft.

-

Center: Define the center based on the centroid of the co-crystallized ligand in 3U2K.

-

Dimensions:

Å (Standard) or -

Target Residues (S. aureus GyrB): Ensure the box covers Glu50, Asp81, and Ile175 .

Phase 4: Molecular Docking Execution

Run AutoDock Vina with the following parameters to ensure exhaustive sampling:

Note: Coordinates (x,y,z) are illustrative examples based on 3U2K; user must verify centroid.

Phase 5: Validation (Self-Validating System)

To prove "Trustworthiness," you must perform a Redocking experiment.

-

Extract the original co-crystallized ligand from 3U2K.

-

Prepare it exactly as the test ligand (Phase 1).

-

Dock it back into the protein.

-

Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

-

Pass Criteria: RMSD

Å.

-

Workflow Visualization

The following diagram illustrates the integrated computational workflow, emphasizing the feedback loop between docking and validation.

Figure 1: Integrated workflow for the molecular docking and validation of CPQC against DNA Gyrase.

Data Interpretation & Expected Interactions[3][4]

When analyzing the results using BIOVIA Discovery Studio, focus on the following interaction types which define the efficacy of quinoline-hydrazides:

| Interaction Type | Key Residues (S. aureus GyrB) | Mechanism |

| Hydrogen Bond | Asp81, Glu50 | The hydrazide (-NH-NH-CO-) linker acts as a donor/acceptor bridge to these catalytic residues. |

| Pi-Pi Stacking | Tyr (if present in loop) | Interaction with the quinoline aromatic core. |

| Pi-Cation | Arg84 | Interaction between the positively charged arginine and the electron-rich phenyl ring. |

| Hydrophobic | Ile86, Pro87, Val130 | The 2-phenyl group and 8-chloro substituent should bury themselves in this lipophilic pocket. |

| Halogen Bond | Backbone Carbonyls | Check for specific angle-dependent interactions with the 8-Chloro atom. |

Interaction Logic Diagram

Figure 2: Predicted interaction map based on pharmacophore modeling of GyrB inhibitors.

Post-Docking Dynamics (MD Simulation)

Static docking often ignores induced-fit effects. For high-impact publications, perform a 100ns MD simulation.

-

RMSD Plot: Assess the stability of the Ligand-Protein complex. A plateau < 0.3 nm indicates stable binding.

-

RMSF Plot: Analyze the fluctuation of the "ATP-lid" region of GyrB. Effective inhibitors often rigidify this loop.

References

-

GyrB Target Validation: Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy.[3][5]

-

Structural Basis: Crystal structure of S. aureus DNA gyrase complex with inhibitors (PDB 3U2K). RCSB Protein Data Bank.[1][6]

-

Quinoline Derivatives: Synthesis and molecular validation of 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives as antibacterial/DNA gyrase inhibitors. Bioorganic & Medicinal Chemistry.[3][5][6][7][8][9][10]

-

Docking Methodology: AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

Sources

- 1. rcsb.org [rcsb.org]

- 2. rcsb.org [rcsb.org]

- 3. mdpi.com [mdpi.com]

- 4. japsonline.com [japsonline.com]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]

- 6. asianjpr.com [asianjpr.com]

- 7. visionpublisher.info [visionpublisher.info]

- 8. scienceopen.com [scienceopen.com]

- 9. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic characterization (NMR, IR, MS) of 8-Chloro-2-phenylquinoline-4-carbohydrazide

Executive Summary

This application note details the structural validation and spectroscopic signature of 8-Chloro-2-phenylquinoline-4-carbohydrazide (MW: 297.74 g/mol ). This compound represents a critical pharmacophore in medicinal chemistry, serving as a precursor for Schiff base formation and metal complexation in the development of antimalarial, antibacterial, and anticancer therapeutics.

The presence of the electron-withdrawing chlorine at the 8-position and the conjugation from the 2-phenyl group impart distinct spectral features compared to the unsubstituted quinoline scaffold. This guide provides a self-validating protocol for confirming identity and purity using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS).

Synthetic Context & Impurity Profile

To accurately interpret spectra, one must understand the genesis of the sample. This compound is typically synthesized via the Pfitzinger reaction , followed by esterification and hydrazinolysis.

-

Precursors: 7-Chloroisatin + Acetophenone

8-Chloro-2-phenylquinoline-4-carboxylic acid. -

Intermediate: Methyl/Ethyl ester of the acid.

-

Final Step: Reaction with hydrazine hydrate.[1]

Common Impurities to Watch:

-

Unreacted Ester: Look for methoxy singlets (~4.0 ppm) in

H NMR. -

Carboxylic Acid: Look for broad -COOH stretch (2500–3300 cm

) in IR. -

Hydrazine salts: High field signals in NMR or non-UV active salts.

Protocol 1: Sample Preparation

NMR Sample Preparation

The hydrazide moiety (-CONHNH

-

Solvent: DMSO-d

(99.8% D) is the mandatory solvent. CDCl -

Concentration: 5–10 mg of sample in 0.6 mL solvent.

-

Tube: 5 mm high-precision NMR tube.

-

Temperature: 298 K (Standard). If amide rotation broadening is observed, elevate to 323 K.

IR Sample Preparation

-

Method: KBr Pellet (Preferred for resolution of fingerprint region) or Diamond ATR.

-

Ratio: 1–2 mg sample ground with 100 mg dry KBr.

-

Precaution: Ensure sample is completely dry; water moisture overlaps with NH stretching bands.

MS Sample Preparation

-

Technique: Electrospray Ionization (ESI) in Positive Mode.[2]

-

Solvent: LC-MS grade Methanol or Acetonitrile with 0.1% Formic Acid (to protonate the basic quinoline nitrogen).

-

Concentration: 1 µg/mL (direct infusion).

Spectroscopic Analysis & Interpretation

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid functional group confirmation. The key diagnostic feature is the Hydrazide region .

| Frequency (cm | Vibration Mode | Assignment/Notes |

| 3350–3150 | Doublet or broad band characteristic of primary amine (-NH | |

| 3050–3000 | Aromatic C-H stretching. | |

| 1660–1640 | Amide I band . Strong intensity. Confirms carbonyl group. | |

| 1610–1590 | Quinoline ring stretching. | |

| 1530–1510 | Amide II band (bending). | |

| 760–740 | Aryl chloride stretch (often strong, but check fingerprint). |

Nuclear Magnetic Resonance ( H NMR)

Instrument: 400 MHz or higher. Solvent: DMSO-d

Structural Logic:

-

The Hydrazide: Look for the exchangeable protons. The amide -NH- is deshielded (downfield), while the terminal -NH

is broader and upfield. -

The H-3 Proton: In 2,4-disubstituted quinolines, the proton at position 3 appears as a sharp singlet in the aromatic region. This is the "anchor" signal.

-

The 8-Chloro Effect: The Cl atom at position 8 removes the H-8 signal and deshields the H-7 proton due to the inductive effect. The coupling pattern for the benzenoid ring (H-5, H-6, H-7) will be an AMX or ABC system depending on resolution.

Diagnostic Shifts:

-

9.80 – 10.20 ppm (1H, s): Amide -CONH - (D

- 8.30 – 8.50 ppm (1H, d/m): H-5 proton (Deshielded by peri-effect of carbonyl).

- 8.10 – 8.20 ppm (1H, s): H-3 proton . Critical diagnostic singlet.

- 8.00 – 8.15 ppm (2H, m): Phenyl ring ortho-protons.

- 7.80 – 7.95 ppm (1H, d): H-7 proton (affected by 8-Cl).

- 7.50 – 7.70 ppm (4H, m): H-6 (quinoline) + Phenyl meta/para protons.

-

4.50 – 5.00 ppm (2H, br s): Terminal -NH

Mass Spectrometry (MS)

Technique: ESI-MS (+ve)

Isotope Pattern: The presence of one Chlorine atom provides a definitive isotopic signature.

-

M+ (Base Peak):

~298 -

M+2:

~300 -

Ratio: The intensity of (M+2) should be approximately 33% (1/3) of the M+ peak, confirming the

Cl/

Fragmentation Pathway:

-

[M+H]

: 298. -

Loss of Hydrazine (-NH

NH -

Loss of Carbonyl (-CO): Subsequent fragmentation common in quinoline carbonyls.

Visualization of Workflows

Diagram 1: Characterization Logic Flow

This flowchart illustrates the decision-making process during spectral validation.

Caption: Logical workflow for the multi-modal spectroscopic validation of the target quinoline derivative.

Diagram 2: Mass Spectrometry Fragmentation Pathway

Proposed fragmentation mechanism based on standard quinoline-carbohydrazide behavior.

Caption: Primary ESI-MS fragmentation pathway showing the characteristic loss of the hydrazide moiety.

Consolidated Data Summary

| Technique | Parameter | Value / Assignment |

| Physical | Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | ~210–215 °C (Derivative dependent, verify with standard) | |

| FT-IR | Amide I ( | 1655 cm |

| Amine/Amide ( | 3300, 3180 cm | |

| Quinoline C=N | 1595 cm | |

| Solvent | DMSO-d | |

| Amide Proton | ||

| H-3 Proton | ||

| Amine Protons | ||

| Mass Spec | Ionization | ESI+ |

| Molecular Ion | ||

| Isotope Pattern |

References

-

Bhat, H. R., et al. (2014). "Synthesis, characterization and biological evaluation of some new quinoline-4-carbohydrazide derivatives." Journal of Young Pharmacists, 6(4).

-

Sridhar, S. K., et al. (2002). "Synthesis and antimicrobial activity of some new 4-quinolinecarbohydrazides." Arzneimittelforschung, 52(02), 128-132.[3] (Foundational spectral data for the pharmacophore).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11989776, N',2-diphenylquinoline-4-carbohydrazide derivatives.

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for Chlorine isotope patterns and Quinoline coupling constants).

-

ChemicalBook. (2025). 8-Chloroquinoline NMR Spectrum Data. (Used for 8-Cl substituent shift prediction).

Sources

Troubleshooting & Optimization

Improving yield of 8-Chloro-2-phenylquinoline-4-carbohydrazide synthesis

Technical Support Center: Synthesis of 8-Chloro-2-phenylquinoline-4-carbohydrazide

Case ID: #Qzn-8Cl-Yield-Opt Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Core Strategy

User Objective: Maximize yield and purity of this compound. Primary Challenges: Poor solubility of the 8-chloro intermediate, incomplete cyclization during the Pfitzinger reaction, and hydrolysis competition during hydrazinolysis.

The Synthetic Pathway: The synthesis follows a linear 3-step protocol.[1] Optimization requires strict control over the Pfitzinger cyclization (Step 1) to prevent tar formation and ensuring complete hydrazinolysis (Step 3) without reverting to the acid.

Figure 1: Optimized synthetic workflow for this compound.

Step-by-Step Optimization Guide

Module 1: The Pfitzinger Cyclization (Formation of the Acid)

Critical Check: Ensure you are using 7-chloroisatin . Using 5-chloroisatin will yield the 6-chloroquinoline isomer, a common error in procurement.

-

The Issue: The reaction between 7-chloroisatin and acetophenone often yields a "tarry" brown mess due to polymerization of acetophenone in strong base.

-

Protocol Optimization:

-

Stoichiometry: Use 1.0 eq 7-chloroisatin to 1.1 eq acetophenone. Excess acetophenone drives polymerization.

-

Base Concentration: Use 33% KOH (w/v) . Weaker bases fail to open the isatin ring efficiently.

-

Temperature: Reflux at 80-85°C for 8-12 hours.

-

Workup (The Yield Maker):

-

Distill off excess ethanol before acidification.

-

Dilute the residue with water.

-

Crucial: Pour the alkaline solution into ice-cold dilute acetic acid (pH 5-6). Do NOT add acid to the base; this causes local overheating and traps impurities.

-

-

Module 2: Esterification (The Activation Step)

-

The Issue: 8-Chloro-2-phenylquinoline-4-carboxylic acid is highly lipophilic and poorly soluble, making Fischer esterification slow.

-

Protocol Optimization:

-

Method A (Standard): Reflux in Methanol (not Ethanol) with conc. H2SO4 (cat.) for 24-48 hours. Methanol is smaller and attacks the sterically hindered carbonyl faster than ethanol.

-

Method B (High Yield Variant): If Method A yield is <60%, switch to the Thionyl Chloride (SOCl₂) route.

-

Reflux Acid + SOCl₂ (excess)

Acid Chloride. -

Evaporate SOCl₂.

-

Add dry Methanol at 0°C. Why? This bypasses the equilibrium limitations of Fischer esterification.

-

-

Module 3: Hydrazinolysis (The Final Transformation)

-

The Issue: Incomplete conversion or hydrolysis of the ester back to the acid (due to water in hydrazine hydrate).

-

Protocol Optimization:

-

Solvent: Use Absolute Ethanol . Presence of water promotes hydrolysis over hydrazinolysis.

-

Reagent: Use Hydrazine Hydrate (80% or 99%) in large excess (1:5 to 1:10 ratio ).

-

Time: Reflux for 12-24 hours.

-

Isolation: The product usually precipitates upon cooling. If not, concentrate the solvent to 25% volume and add cold water.

-

Data & Solubility Parameters

Solvent Compatibility Table Use this to plan your purification and recrystallization.

| Solvent | 8-Cl-Acid (Intermed. A) | Methyl Ester (Intermed. B) | Target Carbohydrazide |

| Water | Insoluble | Insoluble | Insoluble |

| Ethanol (Cold) | Poor | Moderate | Poor |

| Ethanol (Hot) | Moderate | Good | Good (Recrystallization) |

| DMF/DMSO | Soluble | Soluble | Soluble |

| Diethyl Ether | Insoluble | Soluble | Insoluble (Wash solvent) |

Troubleshooting Logic (FAQ)

Q1: My Pfitzinger product is a dark brown sticky solid. How do I purify it?

-

Cause: Polymerized acetophenone contaminants.

-

Fix: Dissolve the crude solid in dilute NaOH. Filter the solution to remove insoluble tars. Then, re-precipitate the filtrate with Acetic Acid. Repeat if necessary.

Q2: The esterification reaction is stalling (TLC shows starting material).

-

Cause: The 8-chloro substituent adds steric bulk and reduces solubility.

-

Fix: Switch to the SOCl₂ method (See Module 2, Method B). It is more aggressive and drives the reaction to completion via the highly reactive acid chloride.

Q3: During hydrazinolysis, I'm getting the carboxylic acid back instead of the hydrazide.

-

Cause: "Hydrolysis competition." Your solvent contains too much water, or you are using low-grade hydrazine.

-

Fix: Ensure you are using Absolute Ethanol and fresh Hydrazine Hydrate (98-99%). Add a drying tube (CaCl₂) to the reflux setup to exclude atmospheric moisture.

Q4: The final product yield is low (<40%).

-

Diagnostic: Check the filtrate from Step 3.

-

Fix: If the product is too soluble in ethanol, do not just filter. Evaporate the filtrate to near-dryness and triturate with cold ether or hexane to force precipitation.

Figure 2: Troubleshooting decision tree for common failure modes.

References

-

Pfitzinger Reaction Optimization

- Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294.

- Context: Authoritative review on mechanism and conditions for substituted quinolines.

-

Synthesis of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

- Liu, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10.

- Context: Provides specific experimental details for the condensation of isatin with acetophenone and subsequent hydrazinolysis (See Scheme 1 & Experimental Section 4.1.3).

-

Hydrazinolysis Conditions

-

Metwally, K. A., et al. (2006).[2] Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents. Bioorganic & Medicinal Chemistry, 14(24), 8675–8682.

- Context: Details the conversion of ethyl esters to hydrazides using hydrazine hydr

-

-

Solubility & Characterization

-

BenchChem Technical Guide. (2025).[3] Solubility profile of Quinoline Derivatives.

- Context: General solubility data for chloro-substituted phenylquinolines.

-

Sources

Technical Support Center: Purification of 8-Chloro-2-phenylquinoline-4-carbohydrazide

[1]

Case ID: 8-Cl-2-Ph-Q-4-CH Status: Open Assigned Specialist: Senior Application Scientist, Chemical Process Development[1]

Executive Summary

The synthesis of 8-Chloro-2-phenylquinoline-4-carbohydrazide typically involves the hydrazinolysis of its corresponding ethyl or methyl ester.[1] While the quinoline core is robust, the hydrazide formation is sensitive to stoichiometry and temperature.[2] Users frequently encounter three classes of impurities: unreacted ester (lipophilic), diacylhydrazine dimers (highly insoluble), and residual hydrazine/salts (polar/toxic).

This guide provides a diagnostic workflow and validated purification protocols to isolate high-purity product suitable for biological screening or metal complexation.[1]

Module 1: Diagnostic Triage – Identify Your Impurity[1][2]

Before attempting purification, characterize the crude solid to select the correct protocol.[2]

| Observation | Probable Impurity | Diagnostic Check |

| Sticky/Oily Solid | Unreacted Ester (Starting Material) | TLC: Run in Hexane:EtOAc (1:1).[1] Ester moves fast ( |

| MP > 280°C / Insoluble | Diacylhydrazine Dimer | Solubility: Sample is insoluble in hot Ethanol but soluble in hot DMSO.[2] |

| Yellow/Brown Color | Isatin residues / Oxidation products | Visual: Pure hydrazides are typically white or off-white.[1][2] |

| Ammonia-like Odor | Residual Hydrazine Hydrate | pH Paper: Wet solid on pH paper turns strongly basic (Blue/Purple).[1] |

Module 2: Troubleshooting Guides

Issue A: The "Sticky" Product (Unreacted Ester)

Symptoms: The product clumps, looks wet, or has a low melting point.

Root Cause: The hydrazinolysis reaction did not reach completion, or the ester is co-precipitating with the product.[2] The Fix: Trituration (Solvent Washing) Because the ester is much more soluble in organic solvents than the hydrazide, we can wash it away without fully dissolving the product.

-

Place the crude solid in a flask.

-

Add cold Diethyl Ether or cold Ethanol (5 mL per gram of solid).

-

Sonicate for 10 minutes.

-

Filter under vacuum.[2][3] The ester dissolves in the filtrate; the pure hydrazide remains on the filter paper.[2]

Issue B: The "Insoluble Brick" (Dimer Formation)

Symptoms: Yield is high, but the solid won't dissolve in ethanol for recrystallization. Melting point is extremely high.[2]

Root Cause: Hydrazine Starvation. If the ratio of Hydrazine:Ester is too low (< 3:1), the newly formed hydrazide attacks another ester molecule, forming a dimer (

-

Salvage: There is no easy chemical fix to revert the dimer.[2] You must recrystallize using high-boiling solvents like DMF (Dimethylformamide) or DMSO , but recovery is poor.[1]

-

Prevention (Crucial): In your next batch, use a 10-15 molar excess of Hydrazine Hydrate. The excess hydrazine acts as both reactant and solvent, statistically preventing the hydrazide from meeting an ester molecule.[2]

Issue C: Residual Hydrazine (Safety Hazard)

Symptoms: Basic pH, smell, interference in biological assays (false positives).

Root Cause: Inadequate washing of the filter cake.[2] The Fix:

-

Wash the filter cake copiously with hot water (60°C).

-

Hydrazine hydrate is water-soluble; the lipophilic quinoline hydrazide is not.[2]

-

Dry in a vacuum oven at 80°C to remove water traces.

Module 3: The "Gold Standard" Purification Protocol

Protocol ID: P-QHz-EtOH-RX Objective: Removal of trace ester and colored impurities.[1]

Reagents:

-

Solvent A: Absolute Ethanol (99%)[1]

-

Solvent B: DMF (Only if insoluble in Ethanol)[1]

-

Activated Charcoal (Norit)[1]

Step-by-Step Methodology:

-

Dissolution: Suspend the crude this compound in Ethanol (20 mL/g). Heat to reflux (78°C).[2]

-

Note: If it does not dissolve after 15 mins at reflux, add DMF dropwise until clear.

-

-

Decolorization: If the solution is yellow/brown, add Activated Charcoal (5% w/w) carefully (remove heat source first to prevent boil-over).[1] Reflux for 5 minutes.

-

Hot Filtration: Filter the hot solution through a Celite pad or fluted filter paper to remove charcoal/dust.[2] Keep the funnel hot to prevent premature crystallization.[2]

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place in an ice bath (0-4°C) for 2 hours.

-

Isolation: Filter the white needles/amorphous solid.[2]

-

Wash: Wash the cake with 2 portions of cold Ethanol.

-

Drying: Dry under vacuum at 60-80°C for 4 hours.

Module 4: Decision Logic (Visualization)

The following diagram illustrates the decision-making process for purifying the crude product based on initial observations.